Product packaging for Carbamazepine 10,11-Epoxide-d8 (Major)(Cat. No.:)

Carbamazepine 10,11-Epoxide-d8 (Major)

Cat. No.: B13847396
M. Wt: 296.43 g/mol
InChI Key: VFRCCDJUTAMXAC-DNRFZTMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamazepine 10,11-Epoxide-d8 (Major) is a deuterium-labeled analog of the primary active metabolite of the anticonvulsant and mood-stabilizing drug Carbamazepine . Following administration, Carbamazepine is metabolized in the liver by cytochrome P450 enzymes to form Carbamazepine-10,11-epoxide (CBZ-E), which is responsible for a significant portion of the parent drug's pharmacological activity . This deuterated version, with a molecular formula of C15H4D8N2O2 and a molecular weight of 260.32 g/mol, is an essential tool for quantitative mass spectrometry and in-depth pharmacological studies . Researchers utilize this compound as a critical internal standard for the precise quantification of metabolite levels in biological matrices such as plasma and urine, thereby ensuring accurate pharmacokinetic and bioequivalence studies . Its application is vital for investigating the unique role of the epoxide metabolite, which has been implicated in the mechanisms underlying severe adverse drug reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis, particularly in carriers of the HLA-B*15:02 allele . The deuterium label facilitates the distinct tracking and measurement of the metabolite without interference from the endogenous compound, enabling advanced research into drug metabolism, toxicity, and the development of safer personalized medications . This product is provided as an Off-White to Greenish-Yellow Solid and is intended for Research Use Only. It is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O2 B13847396 Carbamazepine 10,11-Epoxide-d8 (Major)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N2O2

Molecular Weight

296.43 g/mol

InChI

InChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D

InChI Key

VFRCCDJUTAMXAC-DNRFZTMGSA-N

Isomeric SMILES

[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N

Canonical SMILES

[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

Advanced Synthetic Strategies and Physico Chemical Characterization of Carbamazepine 10,11 Epoxide D8

Historical and Contemporary Approaches to Deuteration of Carbamazepine (B1668303) and its Metabolites

The practice of deuterium (B1214612) labeling has evolved significantly since its inception. Historically, deuteration was often achieved through straightforward hydrogen-deuterium (H/D) exchange reactions, utilizing deuterated solvents like D₂O under harsh conditions, such as high temperatures or the presence of strong acids or bases. These methods, while foundational, often lacked regioselectivity and could lead to a mixture of isotopologues with varying degrees of deuterium incorporation.

Contemporary approaches offer far greater precision and control. Metal-catalyzed H/D exchange reactions, employing catalysts such as palladium, platinum, or iridium, have become a cornerstone for selectively labeling specific C-H bonds. acs.org These methods allow for late-stage deuteration of complex molecules, which is highly efficient for pharmaceutical applications. acs.org For a molecule like carbamazepine, with multiple aromatic protons, such catalytic methods are ideal for achieving high levels of deuterium incorporation in the phenyl rings.

Modern strategies also involve the de novo synthesis of deuterated compounds from simple, commercially available deuterated starting materials. morressier.com This bottom-up approach ensures that the deuterium labels are placed at precisely defined positions within the molecular scaffold. The choice between late-stage H/D exchange and de novo synthesis depends on the desired labeling pattern, the stability of the target molecule, and economic feasibility. In the context of drug metabolism studies, precisely labeled compounds are crucial for tracking metabolic fate and quantifying metabolites accurately. clearsynth.comnih.gov

Detailed Synthetic Routes for Carbamazepine 10,11-Epoxide-d8 Synthesis

The synthesis of Carbamazepine 10,11-Epoxide-d8 is a multi-step process that requires careful planning to ensure the regioselective incorporation of deuterium and the efficient formation of the final epoxide product. A logical synthetic pathway involves the preparation of a deuterated carbamazepine precursor followed by a controlled epoxidation reaction.

Precursor Synthesis and Regioselective Isotopic Incorporation Techniques

The most common isotopologue, designated as "d8 (Major)," features deuterium substitution on the two aromatic rings. The synthesis, therefore, commences with the deuteration of the carbamazepine core structure, iminostilbene.

Deuteration of Iminostilbene: The precursor, iminostilbene, can be subjected to a catalytic hydrogen-isotope exchange reaction. Using a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous iridium-based catalyst in the presence of deuterium gas (D₂) or a deuterated solvent, the eight aromatic protons on the two phenyl rings can be exchanged for deuterium atoms. This process yields iminostilbene-d8. The reaction conditions (temperature, pressure, catalyst loading) are optimized to maximize the degree of deuteration while minimizing side reactions.

Synthesis of Carbamazepine-d8: The resulting iminostilbene-d8 is then converted to Carbamazepine-d8. A common and efficient method involves the reaction of iminostilbene-d8 with a carbamoylating agent. For instance, reacting iminostilbene-d8 with potassium cyanate (B1221674) in an acidic medium (such as acetic acid) introduces the carbamoyl (B1232498) group (-CONH₂) at the nitrogen atom of the azepine ring, yielding Carbamazepine-d8. chemicalbook.com Alternatively, reaction with phosgene (B1210022) followed by ammonolysis achieves the same transformation. chemicalbook.com

StepReactantReagent(s)Product
1IminostilbeneD₂ gas, Pd/C catalystIminostilbene-d8
2Iminostilbene-d8Potassium cyanate, Acetic acidCarbamazepine-d8

Epoxidation Reactions Employing Deuterated Intermediates

With the deuterated precursor, Carbamazepine-d8, in hand, the next critical step is the selective oxidation of the 10,11-double bond to form the epoxide ring.

The epoxidation is typically achieved using a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation. The Carbamazepine-d8 is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), and treated with m-CPBA. The reaction is generally stereospecific, and the oxygen atom adds to the double bond to form the desired epoxide ring. harvard.edu The reaction proceeds under mild conditions, which helps to prevent degradation of the sensitive epoxide product.

PrecursorEpoxidizing AgentSolventProduct
Carbamazepine-d8m-CPBADichloromethaneCarbamazepine 10,11-Epoxide-d8

Optimization of Purification and Isolation Methodologies for High Isotopic Purity

Achieving high chemical and isotopic purity is paramount for the application of Carbamazepine 10,11-Epoxide-d8 as an analytical standard. Following the epoxidation reaction, the crude product contains the desired deuterated epoxide, unreacted starting material, the m-chlorobenzoic acid byproduct, and potentially other minor impurities.

A multi-step purification strategy is employed:

Initial Workup: The reaction mixture is first washed with an aqueous basic solution, such as sodium bicarbonate, to remove the acidic byproduct. This is followed by washing with brine and drying the organic layer.

Chromatography: The primary purification method is column chromatography on silica (B1680970) gel. A carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is used to separate the Carbamazepine 10,11-Epoxide-d8 from the less polar unreacted Carbamazepine-d8 and other impurities.

High-Performance Liquid Chromatography (HPLC): For applications requiring the highest purity, a final purification step using preparative HPLC is often necessary. Reversed-phase HPLC can effectively separate the target compound from any remaining closely related impurities, ensuring greater than 98% chemical and isotopic purity.

Recrystallization: If the material is crystalline, recrystallization from an appropriate solvent system can be an effective final step to obtain a highly pure, crystalline solid.

The isotopic purity is typically confirmed by mass spectrometry, which will show the expected mass shift corresponding to the eight deuterium atoms.

Rigorous Spectroscopic and Chromatographic Characterization of the Synthesized Compound

The structural integrity and isotopic enrichment of the synthesized Carbamazepine 10,11-Epoxide-d8 must be unequivocally confirmed through a suite of analytical techniques. Mass spectrometry is used to confirm the molecular weight, while chromatographic methods confirm its purity. However, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation and direct confirmation of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and the specific sites of isotopic labeling. Both ¹H (proton) and ²H (deuterium) NMR are employed for a comprehensive analysis.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Carbamazepine 10,11-Epoxide-d8, the most significant feature would be the marked reduction or complete absence of signals in the aromatic region (typically ~7.2-7.5 ppm) compared to the spectrum of the non-deuterated compound. chemicalbook.com The successful incorporation of eight deuterium atoms on the phenyl rings would leave only the signals for the protons on the epoxide ring (at the 10 and 11 positions) and the -NH₂ protons of the carbamoyl group. The integration of the remaining proton signals relative to a known internal standard allows for the quantification of the isotopic enrichment. nih.gov The disappearance of the aromatic signals is direct evidence of successful regioselective deuteration. studymind.co.uk

²H NMR (Deuteron) Spectroscopy: A ²H NMR experiment provides direct observation of the incorporated deuterium atoms. The spectrum would show signals in the chemical shift range corresponding to the aromatic positions, confirming the location of the labels. Since deuterium has a spin of 1, the signals are typically broader than proton signals. wikipedia.org However, ²H NMR is an unambiguous method to verify the presence and location of the deuterium labels.

The combination of these NMR techniques, along with mass spectrometry, provides a complete and rigorous characterization of the synthesized Carbamazepine 10,11-Epoxide-d8, confirming its structure, chemical purity, and high level of isotopic enrichment.

Hypothetical NMR Data Comparison:

CompoundTechniqueExpected Chemical Shifts (ppm)Key Observation
Carbamazepine 10,11-Epoxide¹H NMR~7.2-7.5 (m, 8H, Ar-H), ~5.5 (s, 2H, -NH₂), ~3.9 (s, 2H, H-10, H-11)Complex multiplet for 8 aromatic protons.
Carbamazepine 10,11-Epoxide-d8 ¹H NMR ~5.5 (s, 2H, -NH₂), ~3.9 (s, 2H, H-10, H-11)Absence or significant reduction of signals in the 7.2-7.5 ppm region.
Carbamazepine 10,11-Epoxide-d8 ²H NMR ~7.2-7.5 (broad signals)Presence of signals corresponding to the 8 deuterons on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition and isotopic enrichment of Carbamazepine 10,11-Epoxide-d8. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, allowing for the determination of a unique elemental formula.

For Carbamazepine 10,11-Epoxide-d8, the molecular formula is C₁₅H₄D₈N₂O₂. lgcstandards.com The incorporation of eight deuterium atoms in place of hydrogen atoms significantly increases the monoisotopic mass compared to the unlabeled compound (C₁₅H₁₂N₂O₂, MW: 252.27 g/mol ). nist.govcerilliant.com The nominal mass of the d8 variant is 260 g/mol , with a more precise average mass of 260.32 g/mol . lgcstandards.com

HRMS analysis, often coupled with techniques like electrospray ionization (ESI), can verify the protonated molecular ion [M+H]⁺. For the unlabeled epoxide, this ion is observed at an m/z of approximately 253.09. nih.govresearchgate.net For the d8 analog, the expected protonated ion [M+D]⁺ or [M+H]⁺ would be significantly higher, confirming the successful incorporation of the deuterium labels.

Furthermore, HRMS allows for the verification of the isotopic distribution pattern. The presence of eight deuterium atoms creates a distinct isotopic cluster in the mass spectrum. By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for C₁₅H₄D₈N₂O₂, the degree and position of labeling can be confirmed, ensuring the isotopic purity of the standard.

Table 1: HRMS Data for Carbamazepine 10,11-Epoxide Isotopologues
CompoundMolecular FormulaAverage Mass (g/mol)Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Carbamazepine 10,11-EpoxideC₁₅H₁₂N₂O₂252.27252.0899253.0977
Carbamazepine 10,11-Epoxide-d8C₁₅H₄D₈N₂O₂260.32260.1403261.1481

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques provide crucial information about the functional groups and chromophores present in the molecule, confirming that the core structure of the epoxide is intact following the deuteration process.

Other expected characteristic peaks include:

N-H Stretch: A peak corresponding to the amide N-H group.

C=O Stretch: A strong absorption band for the amide carbonyl group, typically observed in the range of 1670-1700 cm⁻¹.

C-N Stretch: Associated with the amide and azepine ring structure.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region indicating the presence of the benzene (B151609) rings.

C-O-C Stretch: An absorption band confirming the presence of the epoxide ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. The dibenzazepine (B1670418) nucleus of Carbamazepine 10,11-Epoxide-d8 acts as the primary chromophore. Studies on the parent drug, Carbamazepine, show a maximum absorbance (λmax) at approximately 284 nm when dissolved in methanol (B129727) or distilled water. bepls.comscholarsresearchlibrary.com The epoxide metabolite is expected to have a very similar UV absorption profile, as the epoxide ring does not significantly alter the main chromophoric system of the fused aromatic rings. Therefore, a solution of Carbamazepine 10,11-Epoxide-d8 in a suitable solvent like methanol would be expected to exhibit a λmax near 284 nm.

Table 2: Expected Spectroscopic Data for Carbamazepine 10,11-Epoxide-d8
Spectroscopic TechniqueFeatureExpected Position/ValueFunctional Group/Chromophore
Infrared (IR)C-D Stretch~2100-2200 cm⁻¹Deuterated Alkyl Groups
Aromatic C-H Stretch~3000-3100 cm⁻¹Benzene Rings
N-H Stretch~3200-3400 cm⁻¹Amide
C=O Stretch~1670-1700 cm⁻¹Amide
Aromatic C=C Stretch~1450-1600 cm⁻¹Benzene Rings
Ultraviolet-Visible (UV-Vis)λmax (in Methanol)~284 nmDibenzazepine Nucleus

Chromatographic Purity Assessment via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds and reference standards. Both HPLC and GC are employed to separate the target compound from any potential impurities, such as starting materials, byproducts from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis of Carbamazepine and its metabolites. fabad.org.tr The deuterated analog, Carbamazepine 10,11-Epoxide-d8, will have very similar chromatographic behavior to its unlabeled counterpart. A typical HPLC method would involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used. researchgate.netnih.gov A gradient or isocratic elution can be employed to achieve optimal separation.

Detection: UV detection is highly effective, with the wavelength set at or near the compound's λmax (~210-285 nm). nih.govnih.gov Mass spectrometry (LC-MS) can also be used for highly sensitive and specific detection. nih.gov

Purity Assessment: The purity is determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all observed peaks.

Gas Chromatography (GC): GC can also be utilized for the purity analysis of Carbamazepine 10,11-Epoxide, often coupled with a mass spectrometer (GC-MS) for detection. nih.gov Due to the relatively low volatility and polar nature of the compound, derivatization may sometimes be necessary to improve its chromatographic properties and thermal stability. However, direct analysis is also possible. A GC method allows for the separation of volatile and semi-volatile impurities. The comparison of results from both HPLC and GC provides a comprehensive purity profile, as the two techniques have different separation selectivities.

Table 3: Representative Chromatographic Conditions for Purity Analysis
ParameterHPLC Method ExampleGC Method Considerations
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm)Capillary column (e.g., DB-5ms)
Mobile/Carrier PhaseAcetonitrile:Methanol:Water (18:19:63, v/v/v) nih.govInert gas (e.g., Helium, Nitrogen)
Flow Rate1.0 - 1.5 mL/min fabad.org.trresearchgate.netTypically 1-2 mL/min
DetectionUV at 210 nm or 285 nm nih.govMass Spectrometry (MS)
TemperatureAmbient or controlled (e.g., 35°C) researchgate.netTemperature-programmed oven

Sophisticated Analytical Methodologies for Quantification of Carbamazepine 10,11 Epoxide D8 in Research Matrices

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of carbamazepine (B1668303) 10,11-epoxide in complex research matrices due to its superior sensitivity, selectivity, and accuracy. biochimicaclinica.itnih.govcerilliant.com The development of robust LC-MS/MS methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Optimization of Chromatographic Separation Parameters for Isotopic Resolution

Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay. The primary goal is to resolve carbamazepine 10,11-epoxide from its parent drug, carbamazepine, other metabolites, and endogenous matrix components that could interfere with quantification. While the deuterated internal standard (Carbamazepine 10,11-Epoxide-d8) is designed to co-elute with the non-deuterated analyte, separation from other compounds is critical to prevent issues like ion suppression.

Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique. C8 and C18 columns are frequently utilized, providing the necessary hydrophobic interaction to retain and separate the compounds. nih.gov Mobile phases typically consist of a mixture of an aqueous component (often water with a formic acid modifier to improve protonation and peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govnih.gov Gradient elution is often employed to ensure adequate separation of all compounds of interest and to efficiently elute them from the column in a reasonable timeframe.

ColumnMobile PhaseFlow RateReference
Phenomenex Luna C18 (150 x 2 mm, 5 µm)Acetonitrile:Methanol:0.1% Formic Acid (10:70:20, v/v)Not Specified nih.gov
C8 (150 mm x 2.1mm, 5 µm)Water:Acetonitrile:Acetic Acid (69.5:30:0.5, v/v/v)0.4 mL/min nih.gov
Zorbax SB-C18 (100 mm × 3 mm, 3.5 µm)0.1% Formic Acid in Water:Methanol (35:65, v/v)0.4 mL/min researchgate.net

Tandem Mass Spectrometry (MS/MS) Transitions and Fragmentation Pathways Analysis

Tandem mass spectrometry provides exceptional selectivity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). For quantification, a specific MRM transition is selected for the analyte (carbamazepine 10,11-epoxide) and another for the internal standard (Carbamazepine 10,11-Epoxide-d8).

The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID), and a characteristic product ion is monitored in the third quadrupole.

Carbamazepine 10,11-Epoxide (Analyte): The protonated molecule has a mass-to-charge ratio (m/z) of 253. Upon fragmentation, it commonly yields a product ion at m/z 180. nih.govresearchgate.netcsbsju.edu Another reported transition is m/z 253 → 210. nih.gov The fragmentation pathway leading to the m/z 180 ion involves rearrangement and losses from the epoxide ring structure. csbsju.edu

Carbamazepine 10,11-Epoxide-d8 (Internal Standard): As a deuterated analogue, its precursor ion will have an m/z shifted by the number of deuterium (B1214612) atoms. For the d8 variant, the protonated molecule [M+H]⁺ would be at m/z 261 (253 + 8). The fragmentation pathway is expected to be analogous to the non-deuterated compound. Therefore, the corresponding product ion would also be shifted, resulting in a transition of approximately m/z 261 → 188. This specific monitoring of a distinct, higher-mass transition for the internal standard ensures that there is no crosstalk between the analyte and internal standard signals. The use of deuterium labeling is a well-established method for creating internal standards, with fragmentation pathways that are predictable and analogous to their non-labeled counterparts. researchgate.netdea.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Carbamazepine 10,11-Epoxide253.09180.04 nih.gov
Carbamazepine 10,11-Epoxide253210 nih.gov
Carbamazepine 10,11-Epoxide-d8 (Predicted)261188Analogous Fragmentation

Evaluation of Matrix Effects and Ion Suppression in Complex Biological and Environmental Research Samples

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis. These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins from plasma or serum) interfere with the ionization of the target analyte in the ESI source, leading to a decrease in signal intensity and compromising the accuracy of quantification.

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as Carbamazepine 10,11-Epoxide-d8. Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement during ionization. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, ensuring accurate and precise results. Evaluation of matrix effects is a critical component of method validation and is typically assessed by comparing the analyte response in post-extraction spiked matrix samples to its response in a clean solvent.

Method Sensitivity, Selectivity, and Robustness Evaluation in Academic and Research Contexts

The validation of an LC-MS/MS method ensures its suitability for its intended purpose. Key parameters evaluated include sensitivity, selectivity, precision, and accuracy.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For carbamazepine 10,11-epoxide, methods have been developed with LLOQs as low as 5 ng/mL in plasma, which is sufficient for various research applications. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in tandem mass spectrometry provides a very high degree of selectivity.

Robustness is demonstrated through precision and accuracy assessments. Intra-day and inter-day precision are evaluated by analyzing replicate samples at different concentrations, with coefficients of variation (CVs) typically required to be below 15%. Accuracy is determined by the closeness of the measured concentration to the true value, with mean values generally expected to be within ±15% of the nominal concentration. Published methods for carbamazepine 10,11-epoxide demonstrate excellent precision, with CVs often in the range of 2.6-9.6%, and high accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives (if applicable)

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of carbamazepine and its metabolites. However, due to the low volatility of these compounds, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. This additional sample preparation step makes the GC-MS approach more labor-intensive and susceptible to variability compared to LC-MS/MS. A study comparing HPLC to GC found that the GC method had relatively poor reliability for this analysis. For these reasons, GC-MS is less commonly applied for the routine quantification of carbamazepine 10,11-epoxide in research settings.

Integration with Other Advanced Separation Techniques for Enhanced Resolution (e.g., Capillary Electrophoresis)

For complex research questions requiring exceptionally high separation efficiency, Capillary Electrophoresis (CE) offers a powerful alternative to liquid chromatography. CE separates molecules based on their charge-to-size ratio in an electric field. This orthogonal separation mechanism can resolve compounds that are difficult to separate by HPLC.

Research has demonstrated that CE can achieve the full separation of carbamazepine and its main metabolites, including carbamazepine 10,11-epoxide, within a very short analysis time (e.g., under 4 minutes). This was accomplished using additives, such as heptakis-6-sulfato-beta-cyclodextrin, which act as pseudo-stationary phases to enhance selectivity. Coupling CE with mass spectrometry (CE-MS) can provide a highly selective and high-resolution analytical platform for challenging research matrices.

Analytical Applications in Quantitative Bioanalysis for Preclinical and Mechanistic Investigations

Sophisticated analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the quantitative bioanalysis of Carbamazepine 10,11-Epoxide in various biological matrices. These methods are essential for elucidating the pharmacokinetic profile and metabolic pathways of carbamazepine in preclinical animal models and in vitro mechanistic studies. The use of Carbamazepine 10,11-Epoxide-d8 as an internal standard is a key component of these robust analytical strategies.

In a typical preclinical pharmacokinetic study, a sensitive and specific LC-MS/MS method is validated for the simultaneous determination of carbamazepine and carbamazepine 10,11-epoxide in rat plasma. While some studies have utilized d10-carbamazepine as an internal standard for both the parent drug and its epoxide metabolite, the principle of using a deuterated analog remains the same. A liquid-liquid extraction procedure is commonly used for sample preparation, followed by analysis using electrospray ionization in the positive ion mode with selected reaction monitoring (SRM). nih.gov

The table below summarizes typical parameters of an LC-MS/MS method for the analysis of Carbamazepine 10,11-Epoxide, highlighting the role of a deuterated internal standard.

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix Rat Plasma
Sample Preparation Liquid-Liquid Extraction
Internal Standard Deuterated Carbamazepine 10,11-Epoxide (e.g., Carbamazepine 10,11-Epoxide-d8)
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Selected Reaction Monitoring (SRM)

The following table presents hypothetical data from a preclinical pharmacokinetic study in rats, demonstrating the quantitative data that can be obtained using a validated LC-MS/MS method with a deuterated internal standard.

Time (hours)Carbamazepine Plasma Concentration (ng/mL)Carbamazepine 10,11-Epoxide Plasma Concentration (ng/mL)
0.51500150
12500300
24000550
43200700
81800600
12900450
24300200

Mechanistic investigations into the metabolism of carbamazepine also heavily rely on these quantitative bioanalytical methods. For example, studies investigating the enzymatic pathways responsible for the formation of Carbamazepine 10,11-Epoxide utilize in vitro systems such as liver microsomes. By incubating carbamazepine with these systems and quantifying the formation of the epoxide metabolite over time, researchers can identify the specific cytochrome P450 enzymes involved in this metabolic step. The use of Carbamazepine 10,11-Epoxide-d8 as an internal standard ensures the accuracy of these in vitro metabolic assays.

Role of Carbamazepine 10,11 Epoxide D8 As a Stable Isotope Internal Standard Siis

Principles and Advantages of Stable Isotope Internal Standards in Highly Accurate Quantitative Bioanalytical Assays

Stable isotope internal standards are considered the gold standard in quantitative bioanalysis, particularly in methods employing mass spectrometry. scispace.comcrimsonpublishers.com The fundamental principle behind their use lies in their near-identical physicochemical properties to the analyte of interest. scioninstruments.com An ideal SIIS, such as Carbamazepine (B1668303) 10,11-Epoxide-d8, co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com This co-elution and similar behavior are crucial for compensating for variations that can occur during sample preparation, such as extraction inconsistencies, and for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. clearsynth.comtexilajournal.comkcasbio.com

The primary advantage of using a deuterated internal standard like Carbamazepine 10,11-Epoxide-d8 is the ability to correct for a wide range of potential errors. scispace.com These include variability in sample dilutions, evaporation, degradation, and adsorption during sample handling. scispace.com Furthermore, SIIS are instrumental in correcting for fluctuations in instrumental parameters, such as injection volume and ionization efficiency. scispace.comscioninstruments.com By adding a known amount of the SIIS to the sample at an early stage of the analytical process, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the analyte's concentration, regardless of these variations. clearsynth.com This normalization process significantly enhances the accuracy, precision, and robustness of the bioanalytical method. crimsonpublishers.com

AdvantageDescription
Correction for Sample Preparation Variability Compensates for losses during extraction, evaporation, and other sample handling steps. scispace.com
Mitigation of Matrix Effects Normalizes for ion suppression or enhancement caused by the biological matrix. clearsynth.comkcasbio.com
Correction for Instrumental Variability Accounts for fluctuations in injection volume and mass spectrometer response. scioninstruments.com
Improved Accuracy and Precision Leads to more reliable and reproducible quantitative results. crimsonpublishers.comtexilajournal.com

Method Development and Validation Strategies Utilizing Deuterated Internal Standards

The successful implementation of a deuterated internal standard like Carbamazepine 10,11-Epoxide-d8 requires careful consideration during method development and rigorous validation.

Optimization of SIIS Concentration and Stability in Assay Systems

An essential step in method development is the optimization of the internal standard concentration. The concentration of Carbamazepine 10,11-Epoxide-d8 should be high enough to provide a robust and reproducible signal but not so high that it interferes with the detection of the analyte, particularly at the lower limit of quantification (LLOQ). Stability of the SIIS in the analytical system is another critical factor. europa.eu It is important to demonstrate that no isotope exchange reactions occur under the conditions used for sample storage and analysis, ensuring the integrity of the deuterated standard throughout the entire process. bebac.at

Assessment of Isotopic Purity and Potential for Isotopic Cross-Contamination

The isotopic purity of the deuterated internal standard is of paramount importance. europa.eubebac.at The presence of unlabeled analyte as an impurity in the SIIS can lead to an overestimation of the analyte's concentration, compromising the accuracy of the assay. Therefore, the isotopic purity of Carbamazepine 10,11-Epoxide-d8 must be carefully assessed. Additionally, the potential for isotopic cross-contamination, where the signal from the analyte contributes to the signal of the internal standard or vice versa, must be evaluated to ensure the selectivity of the method. crimsonpublishers.com

Performance Characteristics: Accuracy, Precision, and Reproducibility in Research Laboratory Settings

A bioanalytical method utilizing Carbamazepine 10,11-Epoxide-d8 as an internal standard must be validated to demonstrate its performance characteristics. This includes assessing the accuracy (closeness of the measured value to the true value), precision (the degree of agreement among a series of measurements), and reproducibility of the assay. aptochem.com Validation studies typically involve analyzing quality control samples at various concentrations to ensure that the method consistently provides reliable results. pmda.go.jp The use of a deuterated internal standard generally leads to improved accuracy and precision compared to methods that use structural analogues as internal standards. crimsonpublishers.comtexilajournal.com

Performance CharacteristicDescriptionKey Considerations
Accuracy The closeness of the measured concentration to the true concentration.Assessed by analyzing samples with known concentrations.
Precision The variability of repeated measurements.Evaluated at different concentration levels (intra- and inter-assay).
Reproducibility The ability of the method to produce consistent results over time and in different laboratories.Assessed through long-term stability studies and inter-laboratory comparisons.

Specific Applications in Pre-clinical Pharmacokinetic Research Methodologies

In pre-clinical pharmacokinetic research, accurate quantification of drug metabolites is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Carbamazepine 10,11-Epoxide is a major and active metabolite of the anticonvulsant drug carbamazepine. cerilliant.combiochimicaclinica.it Therefore, reliable measurement of its concentration in biological matrices is crucial. The use of Carbamazepine 10,11-Epoxide-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the highly accurate and precise determination of Carbamazepine 10,11-Epoxide levels in preclinical studies. nih.gov This enables researchers to obtain robust pharmacokinetic data, which is vital for evaluating the safety and efficacy of new drug candidates.

Investigation of Metabolic Fate and Mechanistic Pathways Utilizing Stable Isotope Tracers Non Human Models

In Vitro Biotransformation Studies with Carbamazepine (B1668303) 10,11-Epoxide-d8

In vitro systems are crucial for isolating and characterizing specific metabolic pathways without the complexities of a whole organism. By using deuterated substrates, researchers can precisely track the formation of metabolites in controlled environments.

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and epoxide hydrolase. When Carbamazepine 10,11-Epoxide-d8 is incubated with liver microsomes from animal models such as rats, the primary biotransformation pathway observed is enzymatic hydration. nih.gov

This reaction is catalyzed by microsomal epoxide hydrolase (mEH), which opens the epoxide ring to form the corresponding deuterated diol. mdpi.com This metabolite is generally considered inactive. researchgate.net Cytosolic fractions typically show minimal activity in the primary metabolism of the epoxide, confirming that the key hydrating enzyme is localized within the microsomes. Studies in rat liver microsomes have demonstrated this hydration activity and have also shown that the activity of epoxide hydrolase can be induced by pretreatment with certain compounds. nih.gov

Table 1: Key Metabolic Reaction in Hepatic Microsomal Incubations

Substrate Key Enzyme Primary Metabolite Cellular Fraction

Isolated hepatocytes and other cell culture models provide a more complete system than subcellular fractions, as they contain a wider array of both Phase I and Phase II metabolic enzymes and cofactors. In studies using isolated perfused rat livers, the disposition of the epoxide metabolite has been investigated. nih.gov

When Carbamazepine 10,11-Epoxide-d8 is introduced to these systems, not only is the initial hydration to the d8-diol observed, but subsequent conjugation reactions can also be characterized. The primary Phase II pathway is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl groups of the d8-diol. This process increases the water solubility of the metabolite, preparing it for excretion. These models confirm that the epoxide is metabolized further into inactive compounds that are then excreted, principally as glucuronides. researchgate.netresearchgate.net

The critical advantage of using Carbamazepine 10,11-Epoxide-d8 is the ease of identifying its metabolic products. Using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), analysts can specifically search for molecules that contain the deuterium (B1214612) label.

The primary metabolite identified in these systems is trans-10,11-dihydroxy-10,11-dihydrocarbamazepine-d8 . Its structure is confirmed by its mass, which is higher than the unlabeled diol by the mass of the deuterium atoms, and by its fragmentation pattern in the mass spectrometer. Further analysis of samples from hepatocyte incubations reveals the presence of trans-10,11-dihydroxy-10,11-dihydrocarbamazepine-d8-O-glucuronide , confirming the conjugation pathway. researchgate.net

In Vivo Metabolic Studies in Animal Models (e.g., Rodents, Non-Human Primates)

In vivo studies in animal models are essential to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) profile within a living organism.

Following administration of Carbamazepine 10,11-Epoxide-d8 to animal models like rats or dogs, biological samples such as blood, plasma, and urine are collected over time. aesnet.org The deuterium label allows for precise tracking of the parent epoxide and its metabolites. Plasma concentrations of the d8-epoxide and its primary metabolite, d8-diol, can be quantified to understand the rate of metabolic conversion. In rats, the conversion of the parent drug to the epoxide metabolite is well-documented, and the subsequent metabolism of the epoxide follows the pathways identified in vitro. nih.gov

Analysis of different tissues following the administration of the deuterated compound reveals its distribution throughout the body. Studies in rats and dogs have shown that Carbamazepine and its epoxide metabolite distribute to the plasma, brain, and cerebrospinal fluid (CSF). aesnet.org The ratio of the metabolite in the brain and CSF relative to plasma can provide insights into its ability to cross the blood-brain barrier. aesnet.org Due to their role in metabolism and excretion, the highest concentrations of metabolites are typically found in the liver and kidneys. mdpi.com

The primary route of excretion for the metabolites of Carbamazepine 10,11-Epoxide is via the urine. researchgate.net Analysis of urine from animal models administered the d8-epoxide shows that the major excreted product is the d8-diol, largely in its glucuronidated form. researchgate.net The renal clearance of the diol metabolite is significantly higher than that of the parent drug or the epoxide itself, facilitating its efficient removal from the body. nih.gov

Table 2: Relative Tissue Distribution of Carbamazepine and Metabolites in Animal Models

Tissue Relative Concentration Notes
Plasma Baseline Reference Serves as a reference for calculating tissue-to-plasma ratios.
Brain Moderate Demonstrates penetration of the blood-brain barrier. aesnet.org
Cerebrospinal Fluid (CSF) Low to Moderate CSF-to-plasma ratios for the epoxide are generally higher than for the parent drug. aesnet.org
Liver High Primary site of metabolism, leading to higher concentrations. mdpi.com

Assessment of Kinetic Isotope Effects (KIEs) in Biotransformation Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool in drug metabolism research used to investigate the mechanisms of enzymatic reactions. It is defined as the ratio of the reaction rate for a light isotopologue (containing the lighter isotope, e.g., hydrogen) to the reaction rate for a heavy isotopologue (containing the heavier isotope, e.g., deuterium).

KIE = klight / kheavy

A KIE greater than 1 (klight > kheavy) is termed a "normal" KIE and indicates that the bond to the isotopic atom is being broken or significantly altered in the rate-determining step (RDS) of the reaction. This effect arises from the difference in zero-point vibrational energy between the C-H and C-D bonds. The C-D bond has a lower zero-point energy, making it more stable and requiring more energy to break.

Determining the KIE for carbamazepine biotransformation involves carefully designed in vitro experiments. A typical experimental setup would include:

Enzyme Source: Liver microsomes from preclinical species (e.g., rat, rabbit) or human liver microsomes, which contain a high concentration of CYP enzymes like CYP3A4 and epoxide hydrolase, are commonly used. nih.gov Recombinant enzymes (e.g., expressed CYP3A4) can also be used for more specific mechanistic studies. nih.gov

Substrates: Both the non-deuterated carbamazepine and the deuterated analogue (e.g., Carbamazepine-d8) are required.

Incubation: The substrates are incubated separately with the enzyme source and necessary cofactors (e.g., NADPH for CYP enzymes) under controlled conditions (temperature, pH, time).

Analysis: The reaction is quenched at various time points, and the samples are analyzed to measure the rate of metabolite formation (e.g., Carbamazepine 10,11-Epoxide). High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its sensitivity and specificity, allowing for the accurate quantification of both the parent drug and its metabolites.

Data Analysis: Reaction rates (or intrinsic clearance values) are calculated for both the deuterated and non-deuterated substrates. The KIE is then determined by taking the ratio of these rates. The complexity of CYP mechanisms can sometimes lead to results where the observed KIE is smaller than the intrinsic KIE on the actual bond-breaking step, a phenomenon known as "masking" by other, slower steps in the catalytic cycle. plos.org

The table below outlines a typical experimental design.

Parameter Description
System In vitro incubation with liver microsomes or recombinant CYP3A4.
Substrates Carbamazepine (protio) and Carbamazepine-d8.
Cofactor NADPH regenerating system.
Incubation Time Various time points to ensure initial velocity conditions.
Analytical Method LC-MS/MS for quantification of parent and epoxide metabolite.
Calculation KIE = Rate(protio) / Rate(deuterated)

Deuterium labeling is instrumental in dissecting complex reaction mechanisms and identifying rate-limiting steps. For the biotransformation of carbamazepine, the primary question is whether the initial C-H bond activation or another step in the CYP catalytic cycle limits the rate of epoxidation.

If a significant primary KIE (typically >2 for C-H/C-D) is observed upon deuteration of the 10 and 11 positions of carbamazepine, it provides strong evidence that the cleavage of the C-H bond is the rate-limiting step in the formation of the 10,11-epoxide. This would imply that the chemical transformation at the active site is the slowest part of the process.

Conversely, the absence of a significant KIE (a value close to 1) would suggest that C-H bond cleavage is not rate-limiting. plos.org In such a case, another step in the enzymatic cycle, such as substrate binding, product release, or the reduction of the enzyme, could be the bottleneck. For CYP3A4, which has a complex, cooperative kinetic profile, substrate-dependent reaction mechanisms can influence whether a KIE is observed. nih.govresearchgate.net

By strategically placing deuterium labels on different parts of the carbamazepine molecule, researchers can probe various potential metabolic pathways. For example, labeling the aromatic rings could help determine if hydroxylation of the rings, a minor metabolic pathway, is also subject to a KIE. nih.gov This approach allows for a detailed mapping of the metabolic fate and provides a deeper understanding of the enzyme-substrate interactions that govern the biotransformation of carbamazepine.

Theoretical and Computational Chemistry Approaches to Carbamazepine 10,11 Epoxide D8 Research

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking are instrumental in visualizing and predicting how a molecule like Carbamazepine (B1668303) 10,11-Epoxide-d8 interacts with metabolic enzymes. These computational techniques can offer insights into binding affinities, orientations within the active site, and the conformational dynamics of both the substrate and the enzyme.

Computational approaches, particularly molecular dynamics (MD) simulations, have been successfully employed to predict the sites of metabolism (SOM) for the parent compound, carbamazepine. By simulating the interaction of carbamazepine with cytochrome P450 enzymes like CYP3A4, researchers can identify which atoms in the substrate are most accessible to the reactive heme iron of the enzyme. nih.gov These simulations have correctly predicted the C10-C11 double bond as the primary site of epoxidation. nih.gov

For Carbamazepine 10,11-Epoxide-d8, while specific computational studies are not abundant in the literature, the same principles apply. The deuteration is on the aromatic rings, not the epoxide ring itself. Therefore, the primary reactive intermediate remains the epoxide. However, subsequent metabolic steps involving the deuterated aromatic rings would be influenced. Computational models can predict the formation of arene oxide intermediates on the deuterated rings, which are known reactive species.

Table 1: Predicted Metabolically Labile Sites and Reactive Intermediates

CompoundPredicted Labile SitePrimary Reactive IntermediateMethod
CarbamazepineC10-C11 double bond10,11-EpoxideMolecular Dynamics Simulations nih.gov
Carbamazepine 10,11-Epoxide-d8Aromatic RingsArene Oxides (on deuterated rings)Theoretical Extension

The substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of a molecule, which in turn can affect its interaction with enzymes. While the effect on binding affinity is often minimal, changes in vibrational modes of C-D versus C-H bonds can influence conformational dynamics and the stereochemical outcomes of reactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetic Analysis

Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules and the energetic profiles of chemical reactions. These methods are invaluable for elucidating reaction mechanisms at the atomic level.

Quantum chemical studies have been conducted on the epoxidation of carbamazepine, revealing the transition state structures and activation energies for this reaction. researchgate.net These calculations help to understand the electronic rearrangements that occur as the oxidant (e.g., a reactive oxygen species from a CYP enzyme) approaches the C10-C11 double bond.

For Carbamazepine 10,11-Epoxide-d8, the focus of transition state analysis would shift to its degradation pathways. The primary degradation route for the epoxide is hydrolysis to the trans-10,11-diol, catalyzed by epoxide hydrolase. nih.gov Quantum chemical calculations could be used to model the transition state of this hydrolysis reaction, both with and without enzymatic catalysis, to understand the role of active site residues in lowering the activation energy.

A key application of quantum chemical calculations in the context of deuterated compounds is the analysis of the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will have a higher activation energy and proceed more slowly than the corresponding C-H bond cleavage.

For Carbamazepine 10,11-Epoxide-d8, any metabolic reactions involving the cleavage of a C-D bond on the aromatic rings would be expected to be slower than for the non-deuterated analog. Quantum chemical calculations can quantify this effect by computing the vibrational frequencies of the reactants and transition states for both the deuterated and non-deuterated species, allowing for the theoretical prediction of the KIE.

Table 2: Comparative Energetic Data for C-H vs. C-D Bond Cleavage

ParameterC-H BondC-D BondPredicted Effect of Deuteration
Bond Dissociation EnergyLowerHigherIncreased metabolic stability
Zero-Point Vibrational EnergyHigherLowerHigher activation energy for bond cleavage
Reaction Rate (for bond cleavage)FasterSlowerSlower metabolism at deuterated sites

In Silico Prediction of Metabolic Pathways and Isotopic Effects

In silico tools that combine knowledge of common metabolic reactions with computational predictions can be used to forecast the metabolic fate of a drug candidate. For Carbamazepine 10,11-Epoxide-d8, these tools would predict the primary hydrolysis of the epoxide ring, followed by potential secondary metabolism on the aromatic rings.

Emerging Research Applications and Methodological Advancements for Carbamazepine 10,11 Epoxide D8

Integration with Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies (e.g., Deuterium (B1214612) NMR Imaging in Preclinical Models)

The integration of deuterated compounds like Carbamazepine (B1668303) 10,11-Epoxide-d8 with advanced spectroscopic and imaging techniques is opening new avenues for mechanistic studies in preclinical models. One of the most promising of these is Deuterium Magnetic Resonance Imaging (DMI) or Deuterium NMR spectroscopy.

DMI is a non-invasive imaging modality that tracks the fate of deuterium-labeled molecules in the body over time. This technique offers a unique window into metabolic pathways and the spatial distribution of drugs and their metabolites within tissues. In preclinical research, administering a deuterated compound and subsequently imaging the subject can provide invaluable information on its absorption, distribution, metabolism, and excretion (ADME) profile in a dynamic and spatially resolved manner.

While specific studies utilizing Carbamazepine 10,11-Epoxide-d8 in DMI are not yet widely published, the principles of the technique are well-established with other deuterated molecules, such as D-glucose. These studies demonstrate the potential to map metabolic activity in various organs, including the brain. Given that Carbamazepine and its epoxide metabolite are neurologically active, the application of DMI with deuterated versions could offer unprecedented insights into their transport across the blood-brain barrier and their localized effects within different brain regions.

Table 1: Comparison of Conventional Autoradiography and Deuterium NMR Imaging for Preclinical ADME Studies

FeatureConventional AutoradiographyDeuterium NMR Imaging (DMI)
Tracer Type Radioactive Isotopes (e.g., ¹⁴C, ³H)Stable Isotopes (e.g., ²H)
Invasiveness Requires tissue sectioningNon-invasive, in vivo imaging
Temporal Resolution Single time point per animalDynamic imaging over time in the same animal
Spatial Resolution HighModerate
Safety Radiation safety protocols requiredNo radiation risk

The use of deuterated tracers like Carbamazepine 10,11-Epoxide-d8 in such advanced spectroscopic techniques allows researchers to move beyond static concentration measurements and towards a more dynamic and mechanistic understanding of drug disposition and action in preclinical models.

Development of Novel Microfluidic and High-Throughput Screening Platforms Utilizing Deuterated Tracers

The development of novel microfluidic and high-throughput screening (HTS) platforms is revolutionizing preclinical drug discovery. The integration of deuterated tracers, such as Carbamazepine 10,11-Epoxide-d8, into these systems offers significant advantages in terms of accuracy, throughput, and the ability to study drug metabolism in miniaturized, more physiologically relevant environments.

Microfluidic devices, often referred to as "organ-on-a-chip" technology, allow for the culture of cells in a microenvironment that mimics the conditions within the human body. By introducing a deuterated compound into these systems, researchers can study its metabolism by specific cell types (e.g., hepatocytes) in a controlled and high-throughput manner. The use of a deuterated tracer allows for precise quantification of the parent compound and its metabolites by mass spectrometry, even in the very small sample volumes generated by these devices.

In the context of HTS, deuterated compounds can be employed in various assays to identify potential drug-drug interactions or to screen for inhibitors of specific metabolic enzymes. For instance, Carbamazepine 10,11-Epoxide-d8 could be used as a substrate in an HTS assay to screen a library of compounds for their ability to inhibit the enzyme responsible for its further metabolism, epoxide hydrolase. The deuterated label would facilitate the rapid and sensitive detection of changes in its concentration, enabling the identification of potential inhibitors.

Table 2: Applications of Deuterated Tracers in Microfluidic and High-Throughput Screening Platforms

PlatformApplication of Deuterated TracerExample with Carbamazepine 10,11-Epoxide-d8
Microfluidics ("Organ-on-a-Chip") Studying cell-specific drug metabolism and toxicity.Investigating the metabolism of Carbamazepine 10,11-Epoxide-d8 by liver cells in a microfluidic device to assess potential for hepatotoxicity.
High-Throughput Screening (HTS) Identifying inhibitors or inducers of drug-metabolizing enzymes.Screening compound libraries for inhibitors of epoxide hydrolase using Carbamazepine 10,11-Epoxide-d8 as a probe substrate.
Metabolic Stability Assays Determining the rate of metabolism of a drug candidate.Using Carbamazepine 10,11-Epoxide-d8 as an internal standard to accurately quantify the degradation of a non-deuterated drug candidate over time.

The use of deuterated tracers in these advanced platforms provides a robust and efficient means to gather critical data on the metabolic fate and potential interactions of new drug candidates early in the preclinical development process.

Advancements in Data Processing and Chemometric Analysis for Complex Isotopic Datasets

The increasing use of stable isotope-labeled compounds, including deuterated tracers like Carbamazepine 10,11-Epoxide-d8, in metabolomics and drug metabolism studies generates large and complex datasets. Advancements in data processing and chemometric analysis are crucial for extracting meaningful biological information from this data.

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of isotopic datasets, these methods can be used to:

Differentiate between endogenous and exogenous compounds: The isotopic signature of a deuterated tracer allows for its clear distinction from its non-deuterated, endogenous counterpart.

Identify and quantify metabolites: Sophisticated algorithms can automatically detect and quantify known and unknown metabolites of a deuterated drug.

Perform metabolic flux analysis: By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can map and quantify the flow through metabolic pathways.

Identify patterns and correlations: Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), can be used to identify patterns in the data that correlate with different experimental conditions (e.g., treatment vs. control).

Table 3: Chemometric Approaches for Analyzing Isotopic Datasets

Chemometric TechniqueApplication in Isotopic Data Analysis
Isotopic Pattern Recognition Identification of compounds containing the deuterium label.
Multivariate Analysis (PCA, PLS-DA) Identification of metabolic changes induced by the deuterated compound or its metabolites.
Metabolic Flux Analysis (MFA) Quantification of the rate of metabolic pathways involving the deuterated tracer.
Machine Learning Algorithms Prediction of metabolic fate and potential toxicity based on isotopic data.

These advanced data analysis techniques are essential for maximizing the information that can be obtained from studies using deuterated tracers, transforming raw data into a deeper understanding of the biological system under investigation.

Future Directions in Stable Isotope Applications for Drug Discovery, Development, and Mechanistic Toxicology Research (excluding human clinical aspects)

The future of stable isotope applications in preclinical drug discovery, development, and mechanistic toxicology is poised for significant advancements. Building on the current uses of compounds like Carbamazepine 10,11-Epoxide-d8, we can anticipate several key developments:

Expansion of Deuterium NMR Imaging: As the technology becomes more accessible, DMI will likely be used more routinely in preclinical ADME studies to provide a more complete picture of drug disposition in vivo. The development of novel deuterated probes will expand the range of biological processes that can be studied.

Multi-Isotope Labeling: The use of compounds labeled with multiple stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) will allow for even more detailed tracking of metabolic pathways and the fate of different parts of a drug molecule.

Integration with Other "Omics" Technologies: Combining stable isotope tracing with genomics, transcriptomics, and proteomics will provide a more holistic understanding of the effects of a drug on a biological system.

Personalized Preclinical Models: The use of stable isotopes in patient-derived cell models and animal avatars will help to predict how an individual's unique genetic makeup might influence their response to a drug.

Enhanced Mechanistic Toxicology: Stable isotope labeling will play an increasingly important role in understanding the mechanisms of drug-induced toxicity. nih.gov By tracing the formation of reactive metabolites and their interactions with cellular macromolecules, researchers can better predict and mitigate potential adverse effects.

Q & A

Q. How can researchers model the bioremediation potential of Carbamazepine 10,11-Epoxide-d8 using bacterial consortia?

  • Methodological Answer : Use gram-negative bacterial strains (e.g., Pseudomonas spp.) in mineral salt media supplemented with epoxide (10–20 mg/L). Monitor degradation via UV-Vis spectroscopy (λ = 285 nm) and confirm metabolite identity using GC-MS. Assess enzyme activity (e.g., epoxide hydrolase) via fluorometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.